Trihexylphosphine sulphide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18803-12-8 |
|---|---|
Molecular Formula |
C18H39PS |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
trihexyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C18H39PS/c1-4-7-10-13-16-19(20,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI Key |
YYUMUXVIMGKOQE-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=S)(CCCCCC)CCCCCC |
Canonical SMILES |
CCCCCCP(=S)(CCCCCC)CCCCCC |
Other CAS No. |
18803-12-8 |
Origin of Product |
United States |
Advanced Applications of Trihexylphosphine Sulphide in Chemical Processes
Solvent Extraction and Metal Separation Technologies
Solvent extraction is a widely employed hydrometallurgical technique for the separation and purification of metals. mdpi.comtgc.ac.in Trihexylphosphine (B1293673) sulfide (B99878) has emerged as a key player in this field, demonstrating remarkable efficacy in selectively extracting valuable and strategic metals from complex aqueous mixtures.
Principles of Metal Complexation and Extraction with Tertiary Phosphine (B1218219) Sulfides
Tertiary phosphine sulfides, including trihexylphosphine sulfide, function as neutral extractants. The extraction mechanism is based on a solvation or coordination process where the sulfur atom of the phosphine sulfide donates its lone pair of electrons to a metal ion, forming a stable metal-ligand complex. researchgate.netlehigh.edu This complex is organophilic, meaning it is readily soluble in an organic solvent, which is immiscible with the aqueous phase containing the metal ions. google.com
The general equilibrium for the extraction of a metal ion (Mⁿ⁺) with a tertiary phosphine sulfide (R₃PS) can be represented as:
Mⁿ⁺(aq) + nA⁻(aq) + mR₃PS(org) ⇌ MAₙ(R₃PS)ₘ
Where:
Mⁿ⁺ is the metal ion in the aqueous phase.
A⁻ is the counter-anion in the aqueous phase.
R₃PS is the tertiary phosphine sulfide in the organic phase.
[MAₙ(R₃PS)ₘ] is the extracted metal complex in the organic phase.
The efficiency and selectivity of the extraction process are governed by several factors, including the nature of the metal ion, the concentration of the extractant, the type of organic diluent, and the composition of the aqueous phase (e.g., pH, presence of other ions). mdpi.com The "soft" nature of the sulfur donor atom in trihexylphosphine sulfide leads to preferential complexation with soft or borderline Lewis acid metal ions. mdpi.com
Selective Separation of Precious and Strategic Metals from Aqueous Solutions
Trihexylphosphine sulfide has demonstrated exceptional selectivity for the extraction of precious and strategic metals, such as silver (Ag), palladium (Pd), and gold (Au), from acidic aqueous solutions. google.comnih.govepo.org This selectivity is particularly valuable in hydrometallurgical processes where these valuable metals are often present in low concentrations alongside a large excess of base metals like copper, nickel, and zinc. google.comnih.gov
For instance, trihexylphosphine sulfide can be used to selectively extract silver and palladium from sulfuric acid solutions, leaving other metals behind in the aqueous phase. google.comepo.org This allows for the efficient recovery and purification of these precious metals from leach liquors and other industrial process streams. The commercial extractant Cyanex 471x, which contains tri-isobutyl phosphine sulfide as its active component, is widely used for the extraction of palladium, gold, and silver. nih.gov
The table below summarizes the extraction efficiency of a mixture of tertiary phosphine oxides and phosphine sulfides for various metals.
| Metal Ion | Extraction Efficiency (%) |
| Ni | 99.90 - 99.99 |
| Co | 99.90 - 99.99 |
| Zn | 99.90 - 99.99 |
| Pb | 99.90 - 99.99 |
| Ag | 99.56 - 99.59 |
| This data demonstrates the high efficiency of phosphine sulfides in extracting a range of metals. nih.gov |
Recovery and Purification in Hydrometallurgical Systems
Hydrometallurgy involves the use of aqueous solutions to extract metals from their ores. mdpi.comtgc.ac.in Solvent extraction with trihexylphosphine sulfide plays a crucial role in the purification and concentration of metals in these systems. google.com After leaching metals from an ore into an aqueous solution, trihexylphosphine sulfide dissolved in a water-immiscible organic solvent is used to selectively extract the target metal. google.com
This "loading" step is followed by a "stripping" step, where the metal is recovered from the organic phase into a new aqueous solution, often with different chemical conditions. This allows for the production of a purified and concentrated metal solution, which can then be further processed to obtain the final metal product. The ability to effectively strip the metal from the extractant is a key aspect of a successful hydrometallurgical process. google.com
Application in Ionic Liquid-Based Extraction Systems
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their low volatility. taylors.edu.mydss.go.th The combination of trihexylphosphine sulfide with ionic liquids has shown promise for enhancing metal extraction processes. taylors.edu.mymdpi.com Phosphonium-based ionic liquids, in particular, have been investigated as effective solvents for extraction. taylors.edu.myresearchgate.net
In some systems, the ionic liquid itself can act as both the solvent and a component of the extraction system. For example, phosphonium-based ionic liquids have been used for the selective extraction of cobalt from sulfate (B86663) media with the addition of chloride ions. researchgate.net The use of ionic liquids can lead to improved extraction efficiencies and selectivities compared to traditional organic solvents. mdpi.com However, challenges such as the high viscosity of some ionic liquids need to be addressed for practical applications. taylors.edu.mymdpi.com
Design and Performance of Supported Trihexylphosphine Sulphide Extractants
To improve the practical application of trihexylphosphine sulfide in industrial processes, it can be immobilized onto a solid support material. This creates a "supported extractant" or "solvent-impregnated resin" (SIR). google.com This approach combines the high selectivity of the liquid extractant with the ease of handling of a solid material.
The metal-bearing aqueous solution can be passed through a column packed with the supported trihexylphosphine sulfide, allowing for the selective capture of the target metal ions. google.com This method avoids the issues of phase separation and solvent loss associated with traditional liquid-liquid extraction. The design of these supported systems focuses on maximizing the surface area and stability of the immobilized extractant to ensure high extraction capacity and long-term performance.
Stripping Mechanisms and Regenerative Aspects of Extractant Systems
The final step in a solvent extraction cycle is the stripping or back-extraction of the metal from the loaded organic phase. This regenerates the extractant for reuse and produces a concentrated solution of the desired metal. google.com For trihexylphosphine sulfide-metal complexes, stripping is typically achieved by contacting the organic phase with an aqueous solution that can effectively break the metal-sulfur bond.
A common method for stripping silver from a loaded trihexylphosphine sulfide organic phase is the use of an aqueous solution of an alkali metal or ammonium (B1175870) thiosulfate (B1220275). google.com The thiosulfate ion forms a very stable complex with silver, effectively pulling it out of the organic phase and into the aqueous stripping solution.
[Ag(R₃PS)ₘ]⁺(org) + nS₂O₃²⁻(aq) ⇌ [Ag(S₂O₃)ₙ]⁽²ⁿ⁻¹⁾⁻(aq) + mR₃PS(org)
Catalysis and Organocatalysis Research
Research into the catalytic applications of phosphine derivatives and sulfur-containing ligands is extensive. Phosphines are a major class of ligands in transition metal catalysis, valued for the ability to tune their electronic and steric properties to enhance catalyst performance. nih.gov Similarly, metal complexes with various sulfur-containing ligands are explored for their catalytic activity in reactions like the coupling of CO₂ with epoxides. mdpi.com However, specific research detailing the use of this compound within these domains is not prominent.
This compound as a Ligand in Transition Metal-Catalyzed Transformations
Transition metal catalysis often relies on ligands to stabilize and activate the metal center. rsc.org The properties of the ligand, such as its steric bulk and electronic nature, are crucial for the catalyst's activity and selectivity. nih.gov While numerous transition metal complexes with sulfur-rich coordination spheres have been synthesized and studied, for instance, with ruthenium, specific complexes involving this compound as a primary ligand are not extensively documented in the available literature. nih.gov The general class of sulfoxides has been reviewed as potential ligands, but this is a different functional group from the sulfide in this compound. researchgate.net
Influence of Ligand Structure and Environmental Factors on Catalytic Efficiency
The efficiency of a catalytic system is known to be influenced by both the ligand's structure and environmental conditions like the solvent. nih.gov Steric hindrance and electronic effects of a ligand can dictate the reaction mechanism and outcomes. nih.gov For instance, studies on other systems have shown that steric bulk on a ligand can influence selectivity. Environmental factors, such as pH, have also been shown to affect the catalytic activity of certain metal-complex fibers in oxidation reactions. nuczu.edu.ua While these general principles are well-established, specific studies quantifying the impact of the hexyl chains or the phosphorus-sulfur bond of this compound on catalytic efficiency are not available.
Integration with Nanoparticle Catalysis and Ionic Liquid Media
Nanoparticle catalysts are a significant area of research, offering high surface area and unique catalytic properties. cd-bioparticles.net Inorganic nanoparticles can serve as scaffolds for catalysts, sometimes improving stability and selectivity. nih.gov
Ionic liquids, particularly those based on phosphonium (B103445) cations, are also explored as media for catalysis. researchgate.net Some of these ionic liquids are synthesized from trihexylphosphine. researchgate.netrsc.org For example, trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆₁₄]Cl) is produced from trihexylphosphine and 1-chlorotetradecane. rsc.org These phosphonium-based ionic liquids have been investigated for applications like metal recovery. researchgate.net However, the literature does not provide direct evidence or data on the use of this compound itself in conjunction with nanoparticle catalysts or as a component in ionic liquid media for catalytic processes. While its precursor, trihexylphosphine, is used in these areas, the sulfide derivative's role remains undocumented. unipr.it
Coordination Chemistry of Trihexylphosphine Sulphide
Ligand Properties and Coordination Modes of Trihexylphosphine (B1293673) Sulphide with Metal Centers
Trihexylphosphine sulphide is a phosphorus-sulfur donor ligand. These types of ligands feature both a phosphorus and a sulfur atom that can donate electrons to a metal center. researchgate.net The specific properties of this compound, such as the steric bulk of the hexyl groups and the electronic nature of the phosphine (B1218219) sulfide (B99878) group, influence its coordination behavior.
Phosphine ligands, in general, are significant in cross-coupling reactions due to the ability to alter their electronic and steric properties. sigmaaldrich.com The presence of the sulfur atom in this compound introduces an additional donor site, allowing for various coordination modes. It can act as a monodentate ligand, coordinating through either the phosphorus or the sulfur atom, or as a bidentate ligand, chelating to a metal center through both atoms. The flexibility of the hexyl chains also plays a role in how the ligand arranges itself around a metal ion.
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes involving ligands similar to this compound typically involves reacting the ligand with a metal salt in a suitable solvent. mdpi.comnih.gov For instance, transition metal complexes can be formed by reacting a metal precursor with a stoichiometric amount of a phosphine ligand in a dry solvent like dichloromethane (B109758) or diethylether under an inert atmosphere. mdpi.com The resulting complexes are often stable solids that can be characterized using various analytical methods. mdpi.com
For example, the synthesis of a copper complex can be achieved by adding the phosphine ligand to a suspension of a copper(I) salt in anhydrous dichloromethane and stirring the mixture at room temperature. mdpi.com Similarly, palladium complexes can be obtained by reacting a palladium precursor with the phosphine ligand in dry diethylether. mdpi.com
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, FTIR)
Spectroscopic techniques are crucial for determining the structure of newly synthesized metal complexes. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR spectroscopy are valuable tools. The ³¹P{¹H} NMR spectra of metal complexes typically show a downfield shift in the signal compared to the free ligand, confirming the coordination of the phosphine group to the metal center. mdpi.com ¹H NMR provides information about the protons in the hexyl chains of the ligand. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the complex. thermofisher.com The vibrational frequencies of bonds, such as the P=S bond, can shift upon coordination to a metal, providing evidence of the sulfur atom's involvement in bonding. nih.gov
The following table summarizes typical spectroscopic data used in the characterization of metal complexes with phosphine sulfide-type ligands.
| Spectroscopic Technique | Information Obtained | Typical Observations for Phosphine Sulfide Complexes |
| ³¹P{¹H} NMR | Confirms coordination of the phosphorus atom. | Downfield shift of the phosphorus signal upon coordination to the metal. mdpi.com |
| ¹H NMR | Shows the environment of the protons in the ligand. | Can indicate changes in the ligand's conformation upon complexation. researchgate.net |
| FTIR | Identifies functional groups and changes in bond vibrations. | Shift in the P=S stretching frequency upon coordination of the sulfur atom. nih.gov |
| UV-Visible Spectroscopy | Provides information on electronic transitions. | Shows ligand-to-metal charge transfer bands. nih.gov |
Investigation of Coordination Geometries and Electronic Structures
The arrangement of ligands around a central metal ion, known as the coordination geometry, is a key aspect of a complex's structure. solubilityofthings.com Common coordination numbers for transition metal complexes are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. solubilityofthings.comsavemyexams.com The specific geometry adopted by a this compound complex will depend on the metal ion, its oxidation state, and the stoichiometry of the reaction.
The electronic structure of these complexes, particularly the arrangement of d-electrons in the metal's frontier orbitals, dictates their magnetic and optical properties. libretexts.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting determines whether the complex will be high-spin or low-spin, which in turn affects its reactivity. libretexts.org
Supramolecular Assembly and Metal-Organic Frameworks Incorporating this compound
Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. mdpi.com Metal-organic frameworks (MOFs) are a class of materials formed from the self-assembly of metal ions or clusters with organic ligands. nih.govfrontiersin.org
While specific examples involving this compound in MOFs are not prevalent in the provided search results, the principles of supramolecular chemistry suggest its potential for incorporation into such structures. nih.govnih.gov The directionality of the P=S bond and the flexibility of the hexyl chains could be exploited to create specific network topologies. The sulfur atom, being a functional heteroatom, can be a key component in the design of functional MOFs. frontiersin.org The self-assembly process is driven by the interplay of coordination bonds and weaker interactions like van der Waals forces. mdpi.com
Impact of Coordination on Reactivity and Selectivity in Chemical Systems
The coordination of this compound to a metal center can significantly alter the metal's reactivity and selectivity in catalytic processes. nih.gov The electronic and steric properties of the ligand play a crucial role in determining the outcome of a reaction. rsc.org
Theoretical and Computational Investigations of Trihexylphosphine Sulphide
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic makeup and bonding nature of Trihexylphosphine (B1293673) sulphide and its derivatives.
Density Functional Theory (DFT) has emerged as a standard and versatile method for investigating the structure and properties of complex inorganic and organometallic molecules, including lanthanide(III) coordination compounds and sulfur-containing systems. researchgate.net Its balance of accuracy and computational cost makes it highly suitable for molecules of the size of Trihexylphosphine sulphide. DFT calculations can elucidate the equilibrium structure of the molecule in different environments and are used to calculate total energy, Fermi energy, band structure, and density of states. tubitak.gov.tr
For this compound, DFT would be applied to:
Determine Molecular Geometry: Optimize the 3D structure to find the most stable conformation, predicting bond lengths, bond angles, and dihedral angles.
Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
Map Electron Density: Visualize the distribution of electrons to identify electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions.
Study Metal Complexes: Investigate the structural and electronic changes that occur when this compound binds to a metal ion. DFT is extensively used to study the properties of such complexes, including their stability and magnetic properties.
A typical DFT study on this compound would yield a range of valuable electronic and structural parameters.
Table 1: Parameters Typically Obtained from DFT Calculations for this compound
| Parameter | Description | Significance |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformations. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |
| Mulliken/NBO Charges | Partial atomic charges calculated for each atom. | Helps in understanding the polarity of bonds and identifying sites for electrostatic interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Can be compared with experimental IR and Raman spectra to confirm the structure. |
The phosphorus-sulfur (P=S) bond is the key functional group in this compound. Its properties dictate the molecule's behavior as a ligand and reactant. The P=S bond is generally considered a polar, strong bond with partial double bond character, arising from a combination of σ-bonding and π-backbonding.
Computational analysis allows for a detailed examination of this bond:
Bond Order Analysis: Techniques like Wiberg Bond Index (WBI) can quantify the double bond character of the P=S bond. For example, the WBI value for a P-S single bond in a related phosphonium (B103445) cation was found to be 0.78. nsf.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the hybridization of the phosphorus and sulfur atomic orbitals and the nature of the donor-acceptor interactions that constitute the bond. It can also reveal the polarization of the bond by showing the percentage of the bonding orbital's electron density on each atom. nsf.gov
Vibrational Spectroscopy: DFT calculations can predict the P=S stretching frequency, which is a characteristic peak in the molecule's infrared (IR) spectrum. The position of this peak is sensitive to the electronic environment and coordination to a metal ion.
Reactivity Studies: The reactivity of the P=S group can be explored by modeling its interaction with various electrophiles and nucleophiles. For instance, the sulfur atom is typically a soft nucleophilic center, readily coordinating to soft metal ions. The thermodynamic driving force of forming P–S bonds is a key factor in many reactions.
Studies on related organophosphorus compounds show that coordination of a phosphine (B1218219) to a sulfur atom can induce changes in electron density, affecting the chemical shifts observed in ³¹P NMR spectroscopy. nsf.gov
Modeling of Complexation Behavior with Metal Ions
This compound is an effective extractant for certain metal ions, a function that depends directly on its ability to form stable coordination complexes. Computational modeling provides a molecular-level understanding of these complexation phenomena.
To understand why this compound binds to a particular metal ion and the nature of that interaction, Energy Decomposition Analysis (EDA) is an invaluable tool. EDA partitions the total interaction energy (ΔE_int) between the ligand (this compound) and the metal ion into several physically meaningful terms. acs.org
The interaction energy is typically decomposed as follows: ΔE_int = ΔE_prep + ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp
Preparation Energy (ΔE_prep): The energy required to deform the ligand and metal ion from their isolated equilibrium geometries to the geometries they adopt in the complex.
Electrostatic Interaction (ΔE_elstat): The classical electrostatic (Coulombic) interaction between the unperturbed charge distributions of the ligand and the metal ion. This term is attractive.
Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the repulsion between filled orbitals on the two fragments, as described by the Pauli Exclusion Principle.
Orbital Interaction (ΔE_orb): The stabilizing interaction that results from the mixing of occupied and unoccupied orbitals between the ligand and the metal. This term accounts for charge transfer and polarization (covalent contribution).
Dispersion Energy (ΔE_disp): The attractive interaction arising from electron correlation effects (van der Waals forces).
By quantifying these components, EDA can reveal whether the binding is primarily driven by electrostatic forces or covalent (orbital) interactions, providing critical insights into the selectivity of the ligand for different metals. acs.orgjlu.edu.cn
Table 2: Typical Energy Components in Energy Decomposition Analysis (EDA)
| Energy Component | Description | Nature of Force |
|---|---|---|
| ΔE_elstat | Classical electrostatic interaction between fragments. | Attractive |
| ΔE_Pauli | Repulsion between filled orbitals (steric repulsion). | Repulsive |
| ΔE_orb | Stabilization from orbital mixing (charge transfer, polarization). | Attractive |
| ΔE_disp | Interaction due to correlated electron movement. | Attractive |
| ΔE_prep | Energy to distort fragments to their in-complex geometry. | Repulsive |
Computational simulations can model the entire solvent extraction process, providing a powerful complement to experimental studies. mdpi.com Such simulations are built upon a fundamental analysis of the chemical reactions and equilibria involved in the transfer of a metal ion from an aqueous phase to an organic phase containing the extractant. mdpi.com
For a system using this compound, a simulation would typically involve:
Defining the Chemical Model: Identifying all relevant species in both the aqueous and organic phases and defining the stoichiometry of the extraction reaction (e.g., Mⁿ⁺(aq) + nL(org) ⇌ MLnⁿ⁺(org), where L is this compound).
Determining Thermodynamic Parameters: Using quantum chemical calculations to estimate the free energies of reaction and complexation, which are then used to calculate equilibrium constants.
Mass Balance Equations: Setting up a system of equations that describes the distribution of all chemical species between the two phases at equilibrium.
Process Simulation: Using the model to predict the extraction efficiency (e.g., distribution ratio, D) under various conditions, such as pH of the aqueous phase, initial metal concentration, and extractant concentration in the organic phase. mdpi.com
These simulations allow for the virtual screening of conditions to optimize the separation process, reducing the need for extensive and costly laboratory or pilot-plant testing. mdpi.com
Computational Elucidation of Reaction Mechanisms Involving this compound
DFT calculations are widely used to investigate the detailed pathways of chemical reactions. For this compound, this could involve studying its formation or its subsequent reactions. A key reaction is the sulfurization of the parent trihexylphosphine. Computational studies on the reaction of phosphines with elemental sulfur or other sulfur sources have shown that these reactions proceed through a series of complex and often unstable polysulfide intermediates. acs.org
By applying DFT, researchers can:
Map the Potential Energy Surface (PES): The PES describes the energy of the system as a function of the positions of the atoms. By mapping the PES, one can identify reactants, products, intermediates, and transition states.
Locate Transition States (TS): A transition state represents the highest energy point along the lowest energy reaction path. Its structure and energy are critical for understanding the reaction kinetics.
Calculate Activation Barriers (Ea): The energy difference between the reactants and the transition state determines the activation energy of the reaction. A lower barrier implies a faster reaction.
Analyze Reaction Pathways: Computational studies can compare different possible mechanisms (e.g., concerted vs. stepwise, nucleophilic attack pathways) to determine the most energetically favorable route. For example, in reactions involving dihydropyrimidinase, computational modeling was used to show that a hydroxide (B78521) ion first performs a nucleophilic attack, followed by proton abstraction and transfer steps. rsc.org
Such computational elucidation provides a step-by-step, atomistic picture of the chemical transformation that is often impossible to obtain through experimental means alone.
Compound Index
Predictive Modeling for Novel this compound Derivatives and Their Performance
Predictive modeling, often employing techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for accelerating the discovery of new molecules with desired properties. In the context of this compound, such models could theoretically be used to explore the impact of various functional groups on the molecule's electronic structure, steric hindrance, and coordinating ability. These properties are crucial for applications in areas like solvent extraction, catalysis, and materials science.
For instance, computational models could predict how modifying the alkyl chains (e.g., by introducing branching or unsaturation) or substituting atoms in the phosphine sulphide core would affect the compound's selectivity and efficiency in metal extraction processes. By calculating parameters such as the molecule's dipole moment, polarizability, and the energy of its frontier molecular orbitals (HOMO and LUMO), researchers could screen a large number of virtual derivatives and identify promising candidates for synthesis and experimental testing.
However, at present, no specific data tables with predicted performance metrics or detailed research findings from such computational studies on novel this compound derivatives have been published. The existing research on related compounds, such as other trialkylphosphine sulfides, tends to be more experimental in nature or focuses on fundamental properties rather than predictive modeling for novel derivatives.
Structural and Functional Comparison with Other Trialkylphosphine Sulfides
The properties of trialkylphosphine sulfides (R₃PS) are significantly influenced by the nature of the alkyl (R) groups attached to the phosphorus atom. The length and branching of these alkyl chains dictate the steric and electronic environment around the P=S functional group, which in turn affects their coordination chemistry, solubility, and reactivity.
Structurally, increasing the alkyl chain length from shorter chains (e.g., triethyl- or tributyl-) to the hexyl groups in trihexylphosphine sulfide (B99878) leads to several predictable changes. The increasing size of the alkyl substituents enhances the lipophilicity of the molecule, increasing its solubility in non-polar organic solvents and decreasing its aqueous solubility. This trend is critical for applications in liquid-liquid extraction. google.com The steric bulk also increases, which can influence the coordination number and geometry of metal complexes formed with the phosphine sulfide acting as a ligand. While detailed crystallographic data comparing a homologous series of trialkylphosphine sulfides is sparse, it is established that the fundamental P=S bond length and C-P-C bond angles are primarily governed by the phosphorus atom's hybridization, with minor perturbations from the alkyl chain's electronic inductive effects. acs.org
Functionally, the length of the alkyl chain impacts the compound's performance as an extractant and ligand. Longer alkyl chains, such as in trihexyl- and trioctylphosphine (B1581425) sulfide, generally lead to more stable emulsions in solvent extraction systems but may also increase the viscosity of the organic phase. sci-hub.box The electron-donating ability of alkyl groups slightly increases with chain length, which can subtly enhance the basicity of the sulfur atom, thereby influencing its affinity for Lewis acidic metal centers. mdpi.com However, steric hindrance from longer chains can sometimes counteract this electronic effect, leading to a complex relationship between chain length and extraction efficiency for a given metal ion. For instance, studies on the commercial extractant CYANEX 923, a mixture of trialkylphosphine oxides including trihexyl- and trioctylphosphine oxides, demonstrate that the specific blend of alkyl chain lengths is optimized for performance in hydrometallurgical applications. sci-hub.box
Differentiation from Trialkylphosphine Oxides in Extraction and Catalysis
The substitution of the sulfur atom in trihexylphosphine sulfide with an oxygen atom to form trihexylphosphine oxide results in significant changes in chemical properties and performance, particularly in solvent extraction and catalysis. This difference is rooted in the fundamental properties of the phosphoryl (P=O) versus the thiophosphoryl (P=S) bond.
The P=O bond is significantly more polar and less polarizable than the P=S bond. Oxygen is more electronegative than sulfur, leading to a greater partial positive charge on the phosphorus atom and a greater partial negative charge on the oxygen atom in the oxide compared to the sulfide. This high polarity makes trialkylphosphine oxides, including the trihexyl variant, powerful extractants for a wide range of metal ions, particularly those that act as hard Lewis acids according to the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com Conversely, the P=S bond is softer and more polarizable, making trialkylphosphine sulfides like trihexylphosphine sulfide more selective extractants for softer Lewis acids such as palladium, silver, and mercury. google.comnih.gov Comparative studies have shown that while triphenylphosphine (B44618) oxide is a potent extractant, its sulfide analogue, triphenylphosphine sulfide, shows different selectivity profiles. usm.my For example, in the extraction of palladium from chloride solutions, the parent phosphine (triphenylphosphine) was found to be a better extractant than both its oxide and sulfide derivatives under the tested conditions. usm.my
In catalysis, phosphine oxides are generally considered more stable and often appear as byproducts of reactions involving phosphine ligands. researchgate.net Their strong P=O bond makes them poor ligands compared to the parent phosphines. Trialkylphosphine sulfides, while more stable to air oxidation than phosphines, can act as ligands for certain metal centers or as sulfur-transfer reagents. acs.org The thiophosphoryl group can coordinate to metal ions, potentially influencing the catalytic cycle. researchgate.net The choice between a phosphine oxide and a phosphine sulfide as an additive or ligand in a catalytic system depends on the specific reaction, the nature of the metal catalyst, and the desired outcome, as their electronic and steric profiles are distinct. acs.org
Analysis of Structural Modifications and Their Influence on Chemical Performance
Modifying the structure of trialkylphosphine sulfides, beyond simply changing the alkyl chain length, can fine-tune their chemical performance for specific applications. These modifications can involve introducing branching in the alkyl chains or incorporating other functional groups.
Branching in the alkyl chains, such as in triisobutylphosphine (B1585466) sulfide, significantly impacts the molecule's steric profile. nih.gov Compared to its linear analogue, tri-n-butylphosphine sulfide, the isobutyl derivative presents a more sterically hindered environment around the P=S group. This can affect the stoichiometry and stability of metal complexes formed during solvent extraction. Increased steric bulk can enhance selectivity for certain metals by preventing the coordination of others, a principle often exploited in the design of commercial extractants like CYANEX 471x (tri-isobutyl phosphine sulfide). nih.gov
The introduction of functional groups into the alkyl backbone creates bifunctional or multifunctional ligands with tailored properties. For example, incorporating hydroxyl or amino groups can alter solubility, introduce new coordination sites, or enable pH-dependent extraction behavior. acs.orgmdpi.com While specific examples for trihexylphosphine sulfide are not prevalent in the literature, the principles are well-established for other organophosphorus compounds. These modifications can lead to enhanced extraction efficiency, improved selectivity between different metal ions, or the ability to create stimuli-responsive materials. mdpi.comresearchgate.net The performance of such modified extractants is a direct result of the interplay between the lipophilicity and steric bulk of the alkyl chains and the coordinating or reactive nature of the introduced functional groups. mdpi.com
| Structural Feature | Compound Type | Influence on Properties | Primary Application Impacted |
|---|---|---|---|
| Alkyl Chain Length (e.g., Ethyl vs. Hexyl vs. Octyl) | Trialkylphosphine Sulfides/Oxides | Increases lipophilicity and steric bulk; slightly modifies electronic properties. sci-hub.boxnih.gov | Solvent Extraction (Solubility, Selectivity) |
| Chalcogen Atom (S vs. O) | Trihexylphosphine Sulfide vs. Trihexylphosphine Oxide | P=O is harder and more polar; P=S is softer and more polarizable. mdpi.com | Solvent Extraction (Selectivity based on HSAB), Catalysis |
| Alkyl Chain Branching (e.g., n-butyl vs. isobutyl) | Trialkylphosphine Sulfides | Increases steric hindrance around the coordinating group. nih.gov | Solvent Extraction (Enhanced Selectivity) |
| Functional Groups (e.g., -OH, -NH₂) | Modified Phosphine Sulfides | Alters solubility, introduces new coordination sites, allows pH control. acs.orgmdpi.com | Specialized Separations, Functional Materials |
This compound as a Precursor for Advanced Organophosphorus Compounds (e.g., Quaternary Phosphonium Compounds)
Trihexylphosphine sulfide serves as a valuable and stable intermediate in the synthesis of other organophosphorus compounds, most notably trihexylphosphine and its derivatives, like quaternary phosphonium salts. oup.com The thiophosphoryl group (P=S) acts as a protective group for the trivalent phosphorus atom, rendering the compound resistant to air oxidation, which readily affects the corresponding phosphine. wikipedia.org
The most common transformation is the desulfurization of trihexylphosphine sulfide to yield trihexylphosphine. This reduction can be accomplished using various reagents, such as tris(dimethylamino)phosphine or silanes under specific conditions. rsc.org The resulting trihexylphosphine is a versatile ligand and a key starting material for other syntheses.
Once trihexylphosphine is obtained, it can be readily converted into quaternary phosphonium salts. This is typically achieved through an Sₙ2 reaction with an alkyl halide (e.g., an alkyl bromide or iodide). nih.gov The lone pair of electrons on the phosphorus atom of trihexylphosphine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new P-C bond, resulting in a tetra-substituted phosphonium cation with the halide as the counter-ion.
An alternative, though less direct, pathway to phosphonium salts from phosphine sulfides might involve S-alkylation followed by more complex rearrangements, but the desulfurization-then-alkylation route is more standard. Quaternary phosphonium salts are a significant class of compounds used as phase-transfer catalysts, ionic liquids, and Wittig reagents in organic synthesis. nih.govrsc.orggoogle.com Therefore, the stability and ease of handling of trihexylphosphine sulfide make it an important precursor for accessing the more reactive trihexylphosphine and, subsequently, the broad family of trihexylphosphonium salts. unipr.it
Conclusion
Trihexylphosphine (B1293673) sulfide (B99878) stands as a noteworthy example of the versatility of organophosphorus sulfides in modern chemical research. Its straightforward synthesis, coupled with its stability and unique physicochemical properties, makes it a valuable compound with diverse applications. The presence of both a coordinating sulfur atom and solubilizing alkyl chains allows it to bridge the gap between molecular chemistry and materials science, serving as a key component in the synthesis of advanced nanomaterials. Its ability to act as a ligand for transition metals further expands its utility in coordination chemistry and separation science. As research continues to uncover the full potential of functional organophosphorus compounds, trihexylphosphine sulfide and its analogues are poised to play an increasingly important role in the development of new technologies.
Future Perspectives and Emerging Research Avenues for Trihexylphosphine Sulphide
Development of Greener Synthetic Methodologies
The traditional synthesis of trihexylphosphine (B1293673) sulphide typically involves the reaction of trihexylphosphine with elemental sulfur, often in organic solvents. While effective, these methods can generate significant solvent waste and may require energy-intensive purification steps. Future research is increasingly focused on the development of greener, more sustainable synthetic protocols that align with the principles of green chemistry.
Key research directions include:
Catalyst- and Solvent-Free Synthesis: A promising approach involves the direct reaction of a secondary phosphine (B1218219) (like dihexylphosphine) with elemental sulfur and an appropriate third component, such as an α,β-unsaturated carbonyl compound, under solvent-free conditions. ingentaconnect.combenthamdirect.com This three-component synthesis method is highly atom-economical and avoids the use of hazardous solvents. ingentaconnect.combenthamdirect.comresearchgate.net Research into adapting these methods for the direct synthesis of trihexylphosphine sulphide from readily available precursors is a key future avenue.
Mechanochemical Methods: The use of ball milling to facilitate the reaction between trihexylphosphine and sulfur presents an opportunity to eliminate or drastically reduce the need for solvents. While this technique has been explored for triphenylphosphine (B44618) sulfide (B99878), its application to long-chain alkyl phosphine sulfides like this compound is an area ripe for investigation. chemicalbook.com
Flow Chemistry: Continuous flow reactors offer advantages in terms of heat and mass transfer, safety, and scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and controlled manufacturing process with reduced waste generation.
Use of Safer and Renewable Solvents: Where solvents are necessary, the focus will be on replacing traditional volatile organic compounds with greener alternatives such as bio-derived solvents or supercritical fluids like carbon dioxide.
A comparative overview of traditional versus emerging greener synthetic methods is presented in Table 1.
| Parameter | Traditional Synthesis | Emerging Greener Methodologies |
| Solvent Use | Typically requires organic solvents (e.g., toluene (B28343), THF) | Solvent-free or use of green solvents (e.g., water, bio-solvents) |
| Catalyst | Often uncatalyzed but may require initiators | Catalyst-free or use of recyclable catalysts |
| Energy Input | May require heating for extended periods | Lower energy input (e.g., mechanochemistry) or more efficient heating (e.g., microwave) |
| Atom Economy | Generally high for the direct sulfurization step | Can be very high, especially in multi-component reactions |
| Waste Generation | Significant solvent and potentially catalyst waste | Minimal waste generation |
Exploration of Untapped Application Domains in Materials Science and Green Chemistry
While this compound has established applications, its potential in other areas of materials science and green chemistry remains largely untapped. Its long alkyl chains and the versatile coordinating ability of the phosphine sulfide group suggest a range of novel applications.
Surface Functionalization and Capping Agent for Nanoparticles: The lipophilic nature of the hexyl chains makes this compound an excellent candidate as a capping agent for the synthesis of metal and semiconductor nanoparticles in nonpolar media. uni-regensburg.denih.gov It can control particle growth, prevent agglomeration, and enhance dispersibility in organic matrices. Future research could focus on its use in synthesizing quantum dots, magnetic nanoparticles, and catalytic metal nanoclusters with tailored surface properties. nih.gov
Component in Advanced Polymer Composites: The incorporation of this compound into polymer matrices could impart desirable properties such as flame retardancy, thermal stability, and modified dielectric properties. Its potential as a non-halogenated flame retardant is a particularly interesting avenue for exploration in materials like polyolefins and engineering plastics.
Precursor for Metal Sulphide Thin Films and Nanostructures: this compound can serve as a sulfur source in the synthesis of metal sulfide materials. uni-regensburg.denih.gov By reacting with metal precursors, it could be used in chemical vapor deposition (CVD) or solution-based methods to grow thin films or nanostructures of materials like cadmium sulfide (CdS), zinc sulfide (ZnS), or copper indium sulfide (CIS), which have applications in photovoltaics and optoelectronics.
Phase Transfer Catalysis: The amphiphilic character of metal complexes with this compound as a ligand could be exploited in phase transfer catalysis, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).
Advanced Spectroscopic and Structural Characterization Techniques for In-Situ Studies
A deeper understanding of the behavior of this compound in reaction mixtures and materials requires the application of advanced characterization techniques, particularly those that allow for in-situ monitoring.
In-Situ Raman Spectroscopy: Raman spectroscopy is a powerful tool for monitoring chemical reactions in real-time. spectroscopyonline.comspectroscopyonline.comoxinst.com An immersion Raman probe could be used to follow the synthesis of this compound, tracking the consumption of trihexylphosphine and the formation of the P=S bond. spectroscopyonline.com This technique can also be applied to study its role in catalytic cycles or its degradation pathways in materials, providing valuable kinetic and mechanistic data without the need for sample extraction. spectroscopyonline.comoxinst.commdpi.com
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly ³¹P NMR, is fundamental for characterizing phosphine-containing compounds. st-andrews.ac.ukrsc.org The use of in-situ NMR techniques can provide detailed information on the formation of intermediates and the coordination environment of the phosphorus atom in this compound complexes during a reaction. nih.gov This would be invaluable for elucidating reaction mechanisms in catalysis.
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide element-specific information about the local electronic and geometric structure of the phosphorus and sulfur atoms. These methods are particularly useful for studying the coordination of this compound to metal centers in catalysts or its binding to nanoparticle surfaces, even in amorphous or solution phases.
Integration with Machine Learning and Artificial Intelligence for Property Prediction and Design
The vast chemical space of phosphine ligands and their complexes presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). soton.ac.ukchemrxiv.orgnih.gov These computational tools can accelerate the discovery and optimization of materials and catalysts based on this compound.
Predictive Modeling of Ligand Properties: ML models can be trained on existing data for a wide range of phosphine ligands to predict key properties of this compound and its derivatives. chemrxiv.orgchemrxiv.orgarxiv.org These properties include electronic parameters (e.g., Tolman electronic parameter), steric parameters (e.g., cone angle), and binding affinities to various metal centers. nih.govchemrxiv.org This can guide the rational design of new ligands with tailored properties for specific applications.
Catalyst Performance Prediction: By developing quantitative structure-activity relationship (QSAR) models, AI can predict the performance of catalysts incorporating this compound as a ligand in various chemical transformations. soton.ac.uk This can significantly reduce the experimental effort required for catalyst screening and optimization.
Generative Models for Ligand Design: Advanced AI techniques, such as generative adversarial networks (GANs), can be used to design novel phosphine sulphide ligands with optimized properties. By providing the desired electronic and steric parameters, these models can propose new molecular structures that can then be synthesized and tested.
| Step | Description | Tools and Techniques |
| 1. Data Collection and Curation | Gather experimental and computational data on phosphine ligands and their catalytic performance. | Databases (e.g., Reaxys, SciFinder), computational chemistry (DFT). |
| 2. Feature Engineering | Generate molecular descriptors that capture the electronic and steric properties of the ligands. | RDKit, Mordred, computational chemistry. |
| 3. Model Training | Train machine learning models (e.g., Random Forest, Gradient Boosting, Neural Networks) to predict properties and catalytic activity. | Scikit-learn, TensorFlow, PyTorch. |
| 4. In Silico Screening and Design | Use the trained models to screen virtual libraries of ligands or generate novel ligand structures with desired properties. | Generative models (e.g., GANs, VAEs). |
| 5. Experimental Validation | Synthesize and test the most promising candidates identified through computational screening. | Organic synthesis, high-throughput experimentation. |
Synergistic Effects in Multi-Component and Hybrid Systems
The performance of this compound in many applications can be significantly enhanced by its integration into multi-component and hybrid systems, where synergistic effects between the different components can lead to improved properties and reactivity.
Mixed-Ligand Catalytic Systems: The use of this compound in combination with other ligands (e.g., N-heterocyclic carbenes, other phosphines, or pyridyl ligands) in a catalytic system can lead to synergistic effects. princeton.edunih.gov This can result in catalysts with improved activity, selectivity, and stability compared to systems with a single type of ligand. The different electronic and steric properties of the ligands can work in concert to optimize different steps of the catalytic cycle.
Hybrid Materials with Inorganic Supports: Immobilizing this compound or its metal complexes onto inorganic supports such as silica, alumina, or carbon nanotubes can create robust and recyclable heterogeneous catalysts. The support can provide high surface area and prevent leaching of the active species, while the phosphine sulphide ligand controls the reactivity at the metal center.
Phosphine Sulphide/Metal Oxide Hybrid Nanostructures: The combination of this compound with metal oxides (e.g., TiO₂, ZnO) in hybrid nanomaterials could lead to novel photocatalysts or sensors. The phosphine sulphide can act as a surface modifier, enhancing the dispersibility of the metal oxide nanoparticles and creating new active sites at the interface between the organic and inorganic components.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trihexylphosphine sulphide, and what characterization methods are critical for verifying its structural integrity?
- Methodological Answer : The synthesis typically involves reacting trihexylphosphine with sulfurizing agents (e.g., elemental sulfur or hydrogen sulfide) under inert conditions. Key characterization includes:
- Nuclear Magnetic Resonance (NMR) : P NMR to confirm sulfide formation (shift ~40–50 ppm for phosphine sulfides vs. ~20 ppm for phosphines) .
- Elemental Analysis : To validate stoichiometric sulfur incorporation.
- Mass Spectrometry (MS) : For molecular ion confirmation.
- X-ray Crystallography : To resolve ambiguities in molecular geometry .
Q. How is this compound utilized as a ligand in coordination chemistry, and what advantages does it offer over other phosphine sulfides?
- Methodological Answer : Its steric bulk and electron-donating properties make it suitable for stabilizing transition metal complexes (e.g., Pd, Pt). Researchers should:
- Compare catalytic activity with smaller phosphine sulfides (e.g., triphenylphosphine sulphide) in cross-coupling reactions.
- Use cyclic voltammetry to assess electronic effects on metal centers .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported solubility or thermal stability data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. To address this:
- Controlled Replication : Synthesize batches with strict purity protocols (e.g., column chromatography, recrystallization) and characterize using identical methods .
- Environmental Controls : Report solvent polarity, temperature, and humidity during measurements.
- Statistical Analysis : Apply response surface methodology (RSM) to isolate variables affecting stability .
Q. What computational approaches are effective in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model ligand-metal interactions to predict bond strengths and reaction pathways.
- Thermodynamic Profiling : Use enthalpy data (e.g., ΔH from synthesis tables) to assess feasibility of proposed mechanisms .
- Benchmarking : Validate computational results against experimental kinetics (e.g., turnover frequency in catalysis) .
Q. How should researchers optimize reaction conditions for this compound-mediated transformations?
- Methodological Answer :
- Factorial Design : Test variables (e.g., temperature, solvent, molar ratios) systematically. For example, a central composite design can identify optimal conditions for yield and selectivity .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation.
- Error Analysis : Quantify subsampling errors and analytical uncertainties using guidelines from particulate sample studies .
Data Reporting and Reproducibility
Q. What are best practices for reporting this compound data to ensure reproducibility?
- Methodological Answer :
- Detailed Experimental Sections : Include synthesis protocols, purification steps, and instrument calibration details (e.g., NMR referencing standards) .
- Supporting Information : Provide raw spectral data, crystallographic files (CIF), and error margins for physicochemical properties.
- Avoid Redundancy : Present tabulated data (e.g., thermal stability ranges) without duplicating text descriptions .
Q. How can researchers reconcile conflicting literature on the environmental impact of this compound?
- Methodological Answer :
- Life Cycle Analysis (LCA) : Compare synthesis pathways (e.g., energy use, waste generation) using standardized metrics .
- Class-Based Extrapolation : Leverage toxicity data from organophosphorus compounds while noting structural distinctions .
Tables for Reference
| Synthesis Parameter | Optimal Range | Characterization Method | Reference |
|---|---|---|---|
| Reaction Temperature (°C) | 80–100 | P NMR | |
| Sulfur Equivalents | 1.0–1.2 | Elemental Analysis | |
| Purification Technique | Column Chromatography | MS, X-ray |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
